

Application Notes and Protocols: Synthesis of Cyclopentadienones Using Diiron Nonacarbonyl

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Compound of Interest

Compound Name: *Diiron nonacarbonyl*

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Introduction

Cyclopentadienones are versatile building blocks in organic synthesis, serving as precursors to a wide array of complex molecules, including natural products and pharmacologically active compounds. Their utility stems from their reactivity as dienes in Diels-Alder reactions and their susceptibility to various cycloaddition and rearrangement reactions. **Diiron nonacarbonyl**, $\text{Fe}_2(\text{CO})_9$, has emerged as a valuable reagent for the synthesis of cyclopentadienones and their corresponding iron tricarbonyl complexes. This document provides detailed application notes and experimental protocols for the synthesis of cyclopentadienones mediated by **diiron nonacarbonyl**, focusing on two primary methodologies: the Noyori [3+2] cycloaddition of α,α' -dibromo ketones and the intramolecular cyclization of diynes.

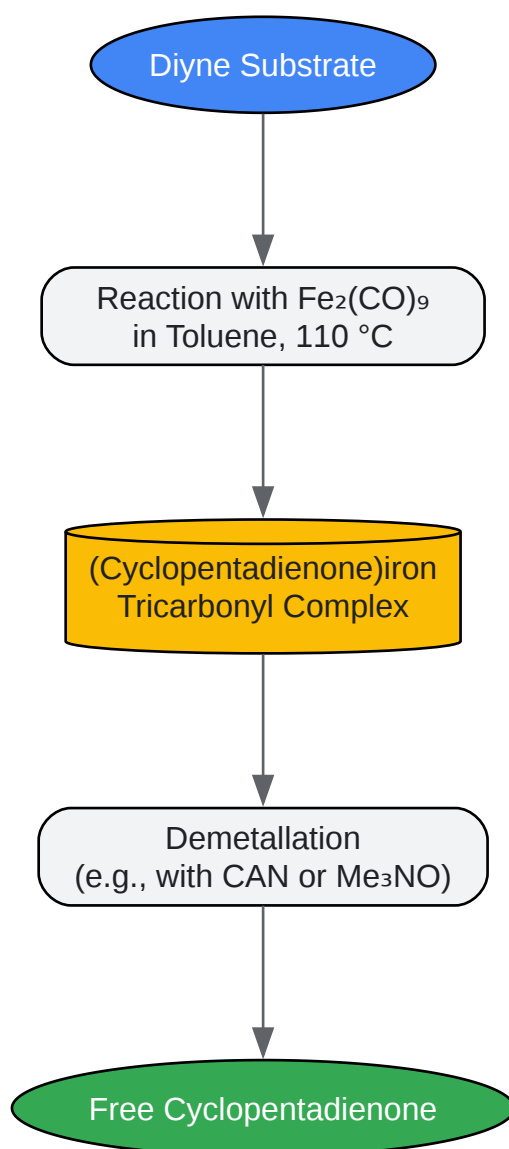
Diiron nonacarbonyl is an air-stable, orange solid that serves as a reactive source of $\text{Fe}(0)$.^[1] Unlike the highly toxic and volatile iron pentacarbonyl, $\text{Fe}(\text{CO})_5$, **diiron nonacarbonyl** is a safer and more manageable precursor for many synthetic applications.^[1]

I. Synthesis via Noyori [3+2] Cycloaddition

The Noyori [3+2] reaction is a powerful method for the construction of five-membered rings, including cyclopentadienones, through the reaction of α,α' -dibromo ketones with a suitable two-atom component, facilitated by **diiron nonacarbonyl**.^[1] The reaction is believed to proceed through the formation of an oxyallyl-iron(II) intermediate.

Reaction Mechanism

The proposed mechanism for the Noyori [3+2] cycloaddition for the synthesis of cyclopentadienones is depicted below. The reaction is initiated by the oxidative addition of the α,α' -dibromo ketone to a low-valent iron species generated from **diiron nonacarbonyl**. This is followed by the elimination of bromide ions to form a key oxyallyl-iron intermediate. This intermediate then undergoes a [3+2] cycloaddition with an alkene or alkyne, followed by subsequent elimination or rearrangement to afford the cyclopentadienone.



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References

- 1. Reactive iron carbonyl reagents via reaction of metal alkoxides with $\text{Fe}(\text{CO})_5$ or $\text{Fe}_2(\text{CO})_9$: synthesis of cyclobutenediones via double carbonylation of alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
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